molecular formula C8H6N2O2S B079858 4-Nitrobenzyl thiocyanate CAS No. 13287-49-5

4-Nitrobenzyl thiocyanate

Cat. No. B079858
CAS RN: 13287-49-5
M. Wt: 194.21 g/mol
InChI Key: NUMYTLIHYKESKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Nitrobenzyl thiocyanate can be represented by the linear formula C8H6N2O2S . It’s also available as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Photocatalysis in Organic Synthesis

4-Nitrobenzyl thiocyanate: is utilized in photocatalytic processes to access organic thiocyanates and isothiocyanates, which are valuable in organic synthesis . The compound acts as an ATRA reagent, and its electronic nature is crucial for determining the reaction outcome, whether it’s the kinetic C−S or the thermodynamic C−N bonds .

Radical Additions

In the realm of atom-transfer radical additions (ATRA), 4-Nitrobenzyl thiocyanate serves as a radical precursor. The radical generated from this compound can engage with alkenes to facilitate difunctionalization, enhancing molecular complexity and yielding valuable molecules .

Late-Stage Functionalization

This compound is also significant for the late-stage functionalization of bioactive molecules. Its ability to introduce thiocyanate groups into complex molecules opens up pathways for the modification and derivatization of pharmaceuticals .

Green Chemistry Applications

The photochemical and electrochemical properties of 4-Nitrobenzyl thiocyanate make it a candidate for greener approaches in chemical synthesis. It’s part of a broader effort to reduce reliance on traditional reagents and promote sustainable practices in the formation of SCN-containing compounds .

Biological Activity Studies

Organic thiocyanates, derived from 4-Nitrobenzyl thiocyanate , exhibit a range of biological activities. They are studied for their potential use in medicine, pesticides, and material science due to their inherent biological features .

Synthesis of Sulfur Heterocycles

Finally, 4-Nitrobenzyl thiocyanate is a precursor in the synthesis of various sulfur heterocycles. These heterocycles are essential in developing new pharmaceuticals and agrochemicals, making this compound a key player in the synthesis of sulfur-containing compounds .

Mechanism of Action

Target of Action

It is known to be used in organic synthesis , suggesting that its targets could be various organic compounds.

Mode of Action

The mode of action of 4-Nitrobenzyl thiocyanate involves a copper-photocatalyzed strategy that enables selective access to organic thiocyanates and isothiocyanates . The electronic nature of the aromatic system is a crucial factor defining the outcome of the reaction for forging either the kinetic C−S or the thermodynamic C−N bonds .

Biochemical Pathways

Mechanistic investigations support a radical pathway initiated by a reductive C−S bond cleavage of the substrates followed by a divergent inner-/outer-sphere interaction with copper depending on the electronic density of the formed intermediates . This process proceeds with high regio- and chemoselectivity and can also be applied for late-stage functionalization of bioactive molecules .

Pharmacokinetics

Its use in organic synthesis suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific conditions of the reaction it is used in .

Result of Action

The result of the action of 4-Nitrobenzyl thiocyanate is the formation of organic thiocyanates and isothiocyanates . These products are useful building blocks in organic synthesis .

Action Environment

The action of 4-Nitrobenzyl thiocyanate is influenced by environmental factors such as the presence of copper and light, which are necessary for the copper-photocatalyzed reaction . The electronic nature of the aromatic system also plays a crucial role in the outcome of the reaction .

properties

IUPAC Name

(4-nitrophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMYTLIHYKESKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074503
Record name 1-Nitro-4-(thiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl thiocyanate

CAS RN

13287-49-5
Record name (4-Nitrophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13287-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, (p-nitrobenzyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl thiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56364
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Record name 1-Nitro-4-(thiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrobenzyl thiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.985
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can the crystal structure tell us about the potential reactivity of 4-Nitrobenzyl thiocyanate?

A1: While the cited study [] primarily focuses on determining the crystal structure of 4-Nitrobenzyl thiocyanate and its selenocyanate and tellurocyanate analogs, it provides valuable information about the compound's potential reactivity. The crystal structure reveals the spatial arrangement of atoms and the bond lengths within the molecule.

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